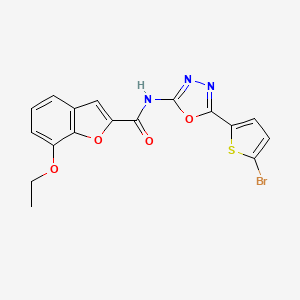

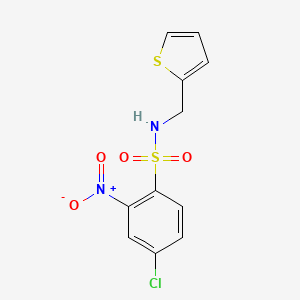

((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine is C11H9ClN2O4S2 . The molecular weight is 332.78 . Physical and Chemical Properties Analysis

The physical and chemical properties ofThis compound are not well-documented in the available literature .

Aplicaciones Científicas De Investigación

Synthesis of Aminobenzo[b]thiophenes : Androsov et al. (2010) describe a method for synthesizing 3-aminobenzo[b]thiophenes using a reaction involving 1-(2-chloro-5-nitrophenyl)ethanone, which is closely related to the chemical structure . This synthesis is part of a broader exploration of thiophene chemistry, relevant in pharmaceutical and material science research (Androsov et al., 2010).

Aminolysis of Sulfamate Esters : Spillane et al. (1996) investigated the aminolysis of sulfamate esters, a process relevant to understanding the behavior of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine in non-aqueous solvents. This study provides insights into the reaction mechanisms of related sulfonyl compounds (Spillane et al., 1996).

Potential Pesticidal Activity : Borys et al. (2012) report on the synthesis of tribromomethyl phenyl sulfone derivatives as novel potential pesticides. This study highlights the incorporation of a halogenmethylsulfonyl moiety, which is structurally similar to the compound , and its application in developing new pesticides (Borys et al., 2012).

Synthesis of Indolium-2-thiolates : Androsov (2008) describes the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines. This process involves a thioketene intermediate, which is structurally related to this compound, and shows its potential in synthesizing complex organic compounds (Androsov, 2008).

Reactions of Thiophene Sulfonyl Derivatives : Cremlyn et al. (1981) explored the reactions of thiophene-2-sulfonyl chloride with various amines, hydrazines, and azides. This research provides a fundamental understanding of how thiophene sulfonyl compounds, which are structurally related to the compound , react under different conditions (Cremlyn et al., 1981).

Aromatic Polyamides Synthesis : Shockravi et al. (2009) discuss the synthesis of fluorinated polyamides using a process that starts from 2-chloro-5-nitrobenzotrifluoride, a compound structurally related to this compound. This research is significant for the development of new materials with enhanced properties (Shockravi et al., 2009).

Propiedades

IUPAC Name |

4-chloro-2-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4S2/c12-8-3-4-11(10(6-8)14(15)16)20(17,18)13-7-9-2-1-5-19-9/h1-6,13H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCHRVRFWPIMTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402347.png)

![Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate](/img/structure/B2402351.png)

![7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402355.png)

![3-(3-chloro-4-methylphenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2402356.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2402357.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2402358.png)